(S)-(S,R,S,R)-AHPC-Me-N3

PROTAC SMARCA2 VHL ligand

Exact stereochemistry (S,R,S,R) ensures VHL engagement essential for SMARCA2 degradation. Terminal azide enables CuAAC modular assembly. Substituting with (S,S,S) diastereomer or alternative VHL ligands compromises ternary complex cooperativity and degradation selectivity. For reproducible PROTAC SMARCA2 degrader-32 synthesis and SAR studies.

Molecular Formula C23H32N4O3S
Molecular Weight 444.6 g/mol
Cat. No. B13433176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(S,R,S,R)-AHPC-Me-N3
Molecular FormulaC23H32N4O3S
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O
InChIInChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17-,18+,20-/m1/s1
InChIKeyJOSFQWNOUSNZBP-NJOALTMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-(S,R,S,R)-AHPC-Me-N3 for PROTAC SMARCA2 degrader-32 synthesis and VHL ligand procurement


(S)-(S,R,S,R)-AHPC-Me-N3 (CAS 2958620-43-2; C23H30N6O3S; MW 470.59) is a stereochemically defined, small-molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase . This compound incorporates a terminal azide functional group enabling bioorthogonal click chemistry conjugation, and serves as the specific E3 ligase ligand component within PROTAC SMARCA2 degrader-32 . It is a pre-functionalized PROTAC building block derived from the foundational AHPC scaffold, supplied with quantified purity typically ≥98% for use in targeted protein degradation research applications .

Why generic VHL ligand substitution fails: Unique stereochemical and functional requirements for (S)-(S,R,S,R)-AHPC-Me-N3


Substituting (S)-(S,R,S,R)-AHPC-Me-N3 with generic or alternative VHL ligands in a PROTAC research program introduces substantial risk. Stereochemistry is a primary determinant of VHL binding affinity; the (2S,4R)-hydroxyproline core configuration is essential for productive E3 ligase engagement, while other diastereomers such as the (S,S,S) variant show markedly reduced or absent VHL recruitment and are employed as negative controls [1]. Furthermore, substituting with VHL ligands bearing different exit vectors or lacking the terminal azide precludes the intended copper-catalyzed azide-alkyne cycloaddition (CuAAC) modular assembly strategy, necessitating complete synthetic route redesign and compromising SAR analysis . Even slight variations in the ligand scaffold, exit vector geometry, or linker attachment point demonstrably alter ternary complex cooperativity, degradation efficiency, and selectivity between closely related paralog proteins such as SMARCA2 and SMARCA4 [2]. These compounding variables make exact compound specification essential for experimental reproducibility and meaningful procurement decisions.

(S)-(S,R,S,R)-AHPC-Me-N3 quantitative differentiation evidence for scientific selection


SMARCA2 degradation versus inactive stereoisomer control confirms functional VHL engagement

While the isolated ligand (S)-(S,R,S,R)-AHPC-Me-N3 lacks independent DC50 data, its functional activity is validated through its incorporation into PROTAC SMARCA2 degrader-32, which achieves potent SMARCA2 degradation in cellular assays [1]. Crucially, this degradation activity is stereochemically dependent. The (S,S,S)-AHPC diastereomer, containing an inverted stereocenter at the hydroxyproline position, serves as an established negative control and fails to recruit VHL or induce target degradation under identical experimental conditions [2]. This direct stereochemical control demonstrates that only compounds maintaining the correct (2S,4R)-hydroxyproline configuration—as present in (S)-(S,R,S,R)-AHPC-Me-N3—produce functional VHL engagement and downstream degradation.

PROTAC SMARCA2 VHL ligand stereochemistry targeted protein degradation

Azide-functionalized AHPC scaffold enables modular PROTAC library synthesis versus amine-only analogs

(S)-(S,R,S,R)-AHPC-Me-N3 incorporates a terminal azide group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for PROTAC assembly . This functional group distinguishes it from amine-terminated VHL ligand-linker conjugates such as (S,R,S)-AHPC-C10-NH2, which require peptide coupling for conjugation [1]. The azide handle permits bioorthogonal, modular assembly where diverse alkyne-functionalized target-protein ligands can be rapidly conjugated without protecting group manipulation. This modularity enables parallel synthesis of PROTAC libraries with systematic variation in linker composition and length for structure-activity relationship (SAR) studies .

Click chemistry PROTAC synthesis azide modular high-throughput screening

AHPC methyl-substituted scaffold yields enhanced degradation potency (DC50 < 1 nM) versus unsubstituted VH032-based PROTACs

The AHPC-Me scaffold present in (S)-(S,R,S,R)-AHPC-Me-N3 is characterized by a benzylic methyl substitution on the phenylthiazole moiety relative to the parent VH032 scaffold. PROTACs incorporating this AHPC-Me motif, such as ARV-771, demonstrate exceptional BET protein degradation potency with DC50 values < 1 nM in castration-resistant prostate cancer (CRPC) cells [1]. In contrast, PROTACs utilizing the unsubstituted VH032 ligand, such as MZ1, exhibit DC50 values of 40 nM, 100 nM, and 2.5 nM against Brd2, Brd3, and Brd4 respectively under comparable assay conditions [2]. This potency differential—approximately 2.5-fold to 100-fold improvement depending on the specific BET bromodomain—is attributable to the methyl substitution on the AHPC scaffold which enhances VHL binding affinity and ternary complex stability [3].

DC50 PROTAC BET degrader AHPC VH032

High-value application scenarios for (S)-(S,R,S,R)-AHPC-Me-N3 procurement in PROTAC research and development


Synthesis of PROTAC SMARCA2 degrader-32 for paralog-selective chromatin remodeling studies

(S)-(S,R,S,R)-AHPC-Me-N3 is the specific E3 ligase ligand component utilized in PROTAC SMARCA2 degrader-32, which achieves potent SMARCA2 degradation with improved selectivity over the closely related paralog SMARCA4 (BRG1) [1]. Procurement of this exact building block ensures faithful reproduction of published SMARCA2 degrader-32 synthetic protocols and biological activity. VHL ligand affinity modulation at the PROTAC level has been demonstrated to directly control degradation selectivity between SMARCA2 and SMARCA4 [1], making exact ligand specification critical for chromatin remodeling research applications.

Modular PROTAC library construction via CuAAC click chemistry for systematic linker SAR

The terminal azide group on (S)-(S,R,S,R)-AHPC-Me-N3 enables bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid conjugation to diverse alkyne-functionalized target-protein ligands . This modular assembly strategy permits parallel synthesis of PROTAC libraries with systematic variation in linker length and composition, facilitating efficient structure-activity relationship (SAR) studies. This approach avoids the protecting group manipulation required for peptide coupling-based conjugation with amine-terminated VHL ligand-linker conjugates [2].

High-potency BET degrader development leveraging methyl-substituted AHPC scaffold advantages

PROTACs constructed using AHPC-Me-derived building blocks, such as ARV-771, achieve exceptional BET protein degradation potency with DC50 values < 1 nM [3]. This potency represents a 2.5-fold to 100-fold improvement over VH032-based PROTACs such as MZ1 (DC50: 2.5-100 nM depending on bromodomain) [4]. Researchers developing next-generation BET degraders for prostate cancer or other oncology applications should prioritize AHPC-Me-based building blocks to achieve maximum degradation efficiency at lower compound concentrations.

Stereochemical validation studies requiring authenticated VHL ligand building blocks

The (S,R,S) stereochemical configuration of the AHPC scaffold is essential for VHL recruitment, while the (S,S,S) diastereomer fails to engage VHL and serves as a negative control [5]. Researchers conducting stereochemical validation experiments or requiring authenticated VHL ligand building blocks with defined stereochemistry should procure (S)-(S,R,S,R)-AHPC-Me-N3 from reputable vendors that provide analytical certification (HPLC purity ≥98%) and unambiguous stereochemical characterization .

Technical Documentation Hub

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